Biochemical Selectivity: >120‑Fold JAK3‑over‑JAK2 Selectivity vs. Tofacitinib and Baricitinib
In cell‑free enzymatic assays, CS12192 inhibits JAK3 with an IC₅₀ of 11 nM and JAK2 with an IC₅₀ of 1,404 nM, yielding >127‑fold selectivity for JAK3 over JAK2 [1]. By contrast, tofacitinib inhibits JAK3 (IC₅₀ = 55 nM) and JAK2 (IC₅₀ = 77.4 nM) with only a 1.4‑fold difference, providing essentially no JAK3 vs. JAK2 discrimination [2]. Baricitinib shows the opposite bias: JAK1/2 IC₅₀ = 5.9/5.7 nM vs. JAK3 IC₅₀ > 400 nM (>70‑fold selectivity for JAK1/2 over JAK3) [3]. This differential JAK2‑sparing profile of CS12192 is therapeutically significant because JAK2 blockade is mechanistically linked to erythropoietin and thrombopoietin signaling disruption, which manifests clinically as anemia and thrombocytopenia [4].
| Evidence Dimension | JAK3 vs. JAK2 selectivity (fold difference in IC₅₀) |
|---|---|
| Target Compound Data | CS12192: JAK3 IC₅₀ = 11 nM; JAK2 IC₅₀ = 1,404 nM; selectivity ratio = 127.6× |
| Comparator Or Baseline | Tofacitinib: JAK3 IC₅₀ = 55.0 nM; JAK2 IC₅₀ = 77.4 nM; ratio = 1.4× | Baricitinib: JAK3 IC₅₀ > 400 nM; JAK1 IC₅₀ = 5.9 nM; JAK1/JAK3 ratio > 67× (inverse selectivity) |
| Quantified Difference | CS12192 provides >90× greater JAK3 vs. JAK2 discrimination than tofacitinib; baricitinib is essentially inactive on JAK3 at therapeutic concentrations. |
| Conditions | Cell‑free recombinant kinase activity assay; ATP concentration at Km for each kinase. CS12192 data from Shan et al. 2019 [1]; tofacitinib data from Meyer et al. 2010 [2]; baricitinib data from Fridman et al. 2010 [3]. |
Why This Matters
JAK2 sparing is critical for avoiding hematopoietic toxicity; CS12192's >127‑fold selectivity margin provides a substantially wider therapeutic window than tofacitinib (~1.4×) for indications requiring chronic dosing.
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- [3] Fridman JS, Scherle PA, Collins R, Burn TC, Li Y, Li J, Covington MB, Thomas B, Collier P, Favata MF, Wen X, Shi J, McGee R, Haley PJ, Shepard S, Rodgers JD, Yeleswaram S, Hollis G, Newton RC, Metcalf B, Friedman SM, Padmanabhan S, Suarez-Almazor ME, Genovese MC, Baraliakos X, Gordon KB, Westhovens R. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010 May 1;184(9):5298-307. View Source
- [4] Vainchenker W, Dusa A, Constantinescu SN. JAKs in pathology: role of Janus kinases in hematopoietic malignancies and immunodeficiencies. Semin Cell Dev Biol. 2008 Aug;19(4):385-93. View Source
